1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The presence of the Boc group makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid typically involves the introduction of the Boc group to the amine functionality. This can be achieved through several methods:
Aqueous Conditions: The Boc group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Organic Solvents: Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Flow Microreactor Systems: A more sustainable and efficient method involves using flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Peptide Synthesis: The Boc group is commonly used in the protection of amino acids during peptide synthesis.
Separation Processes: Functionalized derivatives of this compound are used in the separation of minor actinides from lanthanides in simulated spent nuclear fuel.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine functionality to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the Boc group under acidic conditions, resulting in the formation of the free amine .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-6,6-difluoroazepane-4-carboxylicacid can be compared with other Boc-protected compounds:
tert-Butoxycarbonyl-protected amino acids: These compounds are used in similar applications, particularly in peptide synthesis.
tert-Butoxycarbonyl-protected heteroarenes: These compounds are used in the synthesis of complex organic molecules and have similar deprotection mechanisms.
Properties
Molecular Formula |
C12H19F2NO4 |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(9(16)17)6-12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
QBIDDONTHIBEBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.